(3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone

CAS No.: 941294-21-9

Cat. No.: VC2121062

Molecular Formula: C12H13BrN2O3

Molecular Weight: 313.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941294-21-9 |

|---|---|

| Molecular Formula | C12H13BrN2O3 |

| Molecular Weight | 313.15 g/mol |

| IUPAC Name | (3-bromo-5-nitrophenyl)-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C12H13BrN2O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5H2 |

| Standard InChI Key | KMSPUVJLWOBQCG-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

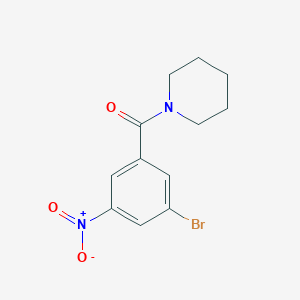

The chemical structure of (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone features three key structural elements: a phenyl ring with bromine and nitro substituents, a carbonyl group, and a piperidine heterocycle. This arrangement creates a molecule with distinctive physical and chemical characteristics that determine its behavior in various chemical environments.

Physical and Chemical Properties

(3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone possesses specific physical and chemical properties that are essential for understanding its behavior in different contexts. The following table summarizes its key properties:

| Property | Value |

|---|---|

| CAS Number | 941294-21-9 |

| Molecular Formula | C12H13BrN2O3 |

| Molecular Weight | 313.15 g/mol |

| IUPAC Name | (3-bromo-5-nitrophenyl)-piperidin-1-ylmethanone |

| Physical State | Not specified in available data |

| Solubility | Not specified in available data |

The compound's structure is characterized by a phenyl ring with bromine at position 3 and a nitro group at position 5, connected to a piperidine ring through a carbonyl (methanone) linkage. This specific arrangement of functional groups contributes to its unique chemical reactivity and potential applications.

Chemical Identifiers

For precise identification in chemical databases and literature, (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone is associated with several standard chemical identifiers:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C12H13BrN2O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5H2 |

| Standard InChIKey | KMSPUVJLWOBQCG-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N+[O-] |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N+[O-] |

| PubChem Compound ID | 26369869 |

| MDL Number | MFCD09475858 |

Structural Characteristics

The molecular architecture of (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone presents several important structural features that influence its chemical behavior and potential applications in organic synthesis.

Key Structural Elements

The compound's structure can be analyzed in terms of three principal components:

-

A phenyl ring bearing two key substituents: a bromine atom at position 3 and a nitro group at position 5

-

A carbonyl (methanone) group connecting the phenyl ring to the nitrogen of the piperidine

-

A six-membered piperidine heterocycle with the nitrogen atom directly participating in the amide bond

Electronic and Steric Effects

The electronic distribution within (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone is significantly influenced by its substituents:

-

The nitro group at position 5 exerts a strong electron-withdrawing effect through both resonance and inductive mechanisms, activating the ring toward nucleophilic substitution while deactivating it toward electrophilic attack

-

The bromine at position 3 contributes both electron-withdrawing inductive effects and electron-donating resonance effects, creating a site for potential functionalization through various substitution reactions

-

The carbonyl group creates a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack

These electronic effects, combined with the steric influence of the piperidine ring, create a unique reactivity profile that makes this compound valuable as a synthetic intermediate.

Synthesis Methods

The synthesis of (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone can be approached through several synthetic pathways, with the most common method involving the reaction of appropriate benzoic acid derivatives with piperidine.

Primary Synthetic Route

The most common synthetic approach to (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone typically involves the reaction of 3-bromo-5-nitrobenzoic acid or its derivatives with piperidine. This process generally follows these steps:

-

Activation of the carboxylic acid group of 3-bromo-5-nitrobenzoic acid, potentially using coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU

-

Reaction of the activated acid with piperidine to form the amide bond

-

Purification of the final product through appropriate techniques such as recrystallization or column chromatography

This condensation reaction is facilitated by coupling agents or catalysts that enhance the electrophilicity of the carboxylic acid carbon, making it more susceptible to nucleophilic attack by the piperidine nitrogen.

Alternative Synthetic Approaches

While the direct synthesis information for (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone is limited in the available sources, alternative approaches can be inferred from the synthesis of related compounds:

-

Sequential functionalization: Starting with a simpler benzamide and introducing the bromine and nitro groups through selective halogenation and nitration reactions

-

Cross-coupling approach: Utilizing palladium-catalyzed reactions to introduce functionality onto pre-existing scaffold

-

Conversion from related compounds: Transforming substituents on an already formed benzamide framework

For instance, the synthesis of the related compound 1-(3-Bromo-5-nitrophenyl)ethanone involves treating 3-nitroacetophenone with bromine trifluoride and bromine in 1,1,2-Trichloro-1,2,2-trifluoroethane at temperatures below 20°C, followed by appropriate workup procedures . Similar bromination strategies might be applicable to introducing the bromine substituent onto a pre-formed (5-nitrophenyl)(piperidin-1-yl)methanone.

Chemical Reactivity

The reactivity of (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone is governed by the presence of its multiple functional groups, each contributing distinct reaction possibilities that make this compound valuable in organic synthesis.

Reactivity of the Bromine Substituent

The bromine atom at position 3 of the phenyl ring represents a key site for chemical transformations:

-

Metal-catalyzed cross-coupling reactions: The aryl-bromine bond can participate in various palladium-catalyzed coupling reactions (Suzuki, Negishi, Stille, Sonogashira) to introduce carbon-carbon bonds

-

Metal-halogen exchange: Treatment with strong bases or metals can generate organometallic intermediates for further functionalization

-

Nucleophilic aromatic substitution: The electron-withdrawing effect of the nitro group enhances the reactivity of the bromine toward nucleophilic displacement, particularly under appropriate conditions

These transformation possibilities make the bromine substituent a versatile handle for structural elaboration in synthetic sequences.

Reactivity of the Nitro Group

The nitro group at position 5 of the phenyl ring contributes additional reactivity patterns:

-

Reduction reactions: The nitro group can be reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, metal/acid systems, hydride reagents)

-

Nucleophilic aromatic substitution: The strong electron-withdrawing nature of the nitro group activates positions ortho and para to it toward nucleophilic substitution

-

Vicarious nucleophilic substitution: The nitro group enables certain nucleophilic substitutions at positions adjacent to it

The presence of both bromine and nitro groups on the phenyl ring creates a system with enhanced reactivity toward various transformations, making this compound particularly useful as a building block in complex synthetic sequences.

Reactivity of the Amide Functionality

The piperidinyl amide moiety presents additional reactivity options:

-

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to regenerate the carboxylic acid and piperidine

-

Reduction: Reducing agents such as LiAlH4 can transform the amide to the corresponding amine

-

Electrophilic attack: The carbonyl oxygen can act as a nucleophile toward strong electrophiles

-

Conformational dynamics: The restricted rotation around the C-N bond results in conformational isomers that may influence reactivity patterns

The combination of these diverse reactivity patterns makes (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone a versatile synthetic intermediate with multiple handles for further elaboration.

Applications in Chemical Research

The structural features and reactivity profile of (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone make it valuable for various applications in chemical research and development.

Building Block in Organic Synthesis

The primary application of (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone is as a building block in organic synthesis. Its multiple functional groups provide distinct reactive sites that can be selectively modified to create more complex structures. Specifically:

-

The bromine substituent offers a site for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon bonds

-

The nitro group can be transformed into various nitrogen-containing functionalities

-

The amide bond provides conformational constraints and potential sites for further elaboration

These characteristics make the compound particularly useful in the synthesis of pharmaceutical intermediates, ligands for catalysis, and materials with specific electronic properties.

Chemical Library Development

The versatile structure of (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone makes it suitable for inclusion in chemical libraries for high-throughput screening and drug discovery efforts. The presence of multiple reactive sites enables the generation of diverse structural analogs through parallel synthesis approaches, contributing to the exploration of chemical space in medicinal chemistry programs.

Comparison with Related Compounds

Examining (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone in relation to structurally similar compounds provides valuable insights into the effects of substitution patterns on chemical properties and reactivity.

Structural Analogs

The table below compares (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone with several structurally related compounds mentioned in the search results:

| Compound | Structural Differences | Molecular Weight | Notable Features |

|---|---|---|---|

| (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone | Reference compound | 313.15 g/mol | Combined bromine and nitro substituents |

| (4-bromophenyl)(piperidin-1-yl)methanone | Bromine at position 4, no nitro group | 268.15 g/mol | Simpler substitution pattern, different electronic distribution |

| (4-nitrophenyl)(piperidin-1-yl)methanone | Nitro at position 4, no bromine | 234.25 g/mol | Different electronic properties and reactivity pattern |

| (3-Bromo-5-fluorophenyl)(piperidin-1-yl)methanone | Fluoro instead of nitro group | 286.14 g/mol | Different electronic effects due to fluorine substituent |

These structural variations lead to significant differences in electronic distribution, reactivity patterns, and potential applications in synthetic pathways .

Structure-Property Relationships

The substitution pattern on the phenyl ring significantly influences the compound's properties and reactivity:

-

Electronic effects: The positioning of electron-withdrawing groups (bromine, nitro) affects the electron density distribution across the aromatic ring, influencing reactivity patterns in both nucleophilic and electrophilic reactions

-

Steric considerations: The arrangement of substituents impacts molecular conformation and accessibility for reactions, particularly in sterically demanding transformations

-

Spectroscopic properties: The specific substitution pattern leads to characteristic spectroscopic signatures that can be used for identification and purity assessment

For example, NMR data for related compounds such as (4-bromophenyl)(piperidin-1-yl)methanone shows distinct chemical shifts (δ 7.55-7.52 ppm for aromatic protons, δ 3.69 ppm for piperidine protons) that reflect the electronic environment created by the specific substitution pattern . Similar spectroscopic patterns would be expected for (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone, with additional effects due to the presence of the nitro group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume